3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of the tetrazole ring and the difluorophenyl group suggests that this compound could potentially have biological activity, as these groups are often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a sulfonamide group and a 3-chloro group. Attached to the sulfonamide nitrogen is a methyl group, which is further substituted with a 1H-1,2,3,4-tetrazol-5-yl group and a 3,4-difluorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, sulfonamides are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents but have varying solubility in water .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of F2071-0249 is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and inflammation .
Mode of Action
F2071-0249 acts as an inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, F2071-0249 can prevent the activation of inflammatory processes that are driven by chronic inflammation .
Biochemical Pathways
The NLRP3 inflammasome is involved in the activation of caspase-1, which leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, F2071-0249 can potentially disrupt these inflammatory pathways and reduce the production of these pro-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of F2071-0249 are still under investigation. Early phase 1 clinical trials have shown promising results, with the compound demonstrating excellent pharmacokinetic (pk) profiles . The compound has been observed to have the potential for once-a-day dosing , suggesting good bioavailability and a favorable half-life.
Result of Action
The inhibition of the NLRP3 inflammasome by F2071-0249 can lead to a reduction in the production of pro-inflammatory cytokines . This can result in a decrease in inflammation and potentially provide therapeutic benefits in diseases driven by chronic inflammation .
Properties
IUPAC Name |
3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERSBMAYPCZFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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